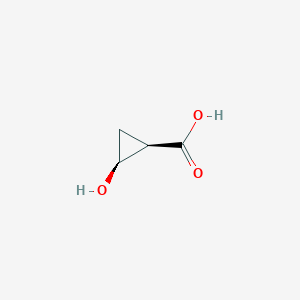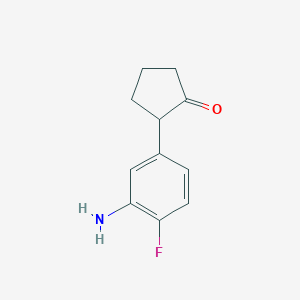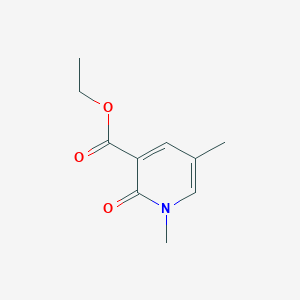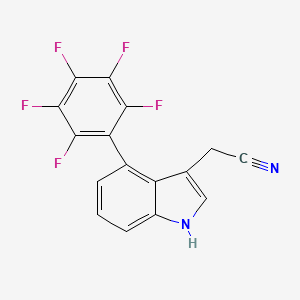
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is a complex organic compound that features a perfluorophenyl group attached to an indole core, with an acetonitrile group at the 3-position of the indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with various biological pathways. The acetonitrile group can also play a role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Perfluorophenyl)-1H-imidazo[4,5-b]phenazine: This compound also contains a perfluorophenyl group and has applications in sensing and detection.
4-Fluorophenylacetonitrile: This compound is structurally similar and is used as a starting material in various synthetic processes.
Uniqueness
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is unique due to its combination of a perfluorophenyl group with an indole core and an acetonitrile group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H7F5N2 |
|---|---|
Molekulargewicht |
322.23 g/mol |
IUPAC-Name |
2-[4-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2/c17-12-11(13(18)15(20)16(21)14(12)19)8-2-1-3-9-10(8)7(4-5-22)6-23-9/h1-3,6,23H,4H2 |
InChI-Schlüssel |
QMPQPIYJSCGNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
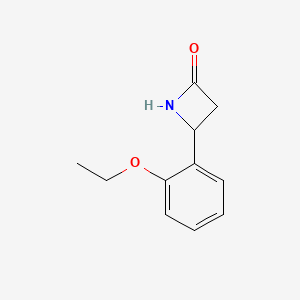
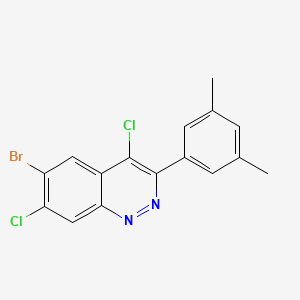
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
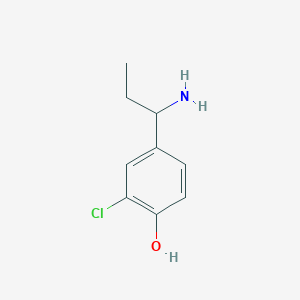
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)
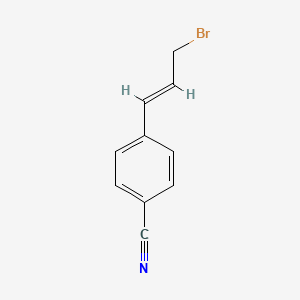

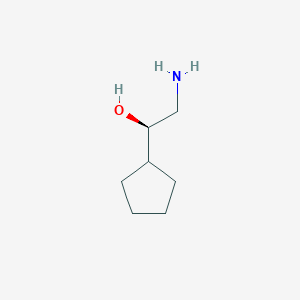
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
